molecular formula C19H20ClFN2O2 B248494 2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE

2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B248494
M. Wt: 362.8 g/mol
InChI Key: UDXGCFDFJZNQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that features a chlorophenoxy group and a fluorobenzyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Introduction of the Piperazine Moiety: The next step involves the reaction of the chlorophenoxy intermediate with piperazine, often under basic conditions, to introduce the piperazine ring.

    Fluorobenzyl Substitution: The final step involves the substitution of the piperazine ring with 3-fluorobenzyl chloride, typically in the presence of a base such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-1-[4-(3-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClFN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C19H20ClFN2O2/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15/h1-7,12H,8-11,13-14H2

InChI Key

UDXGCFDFJZNQPE-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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